molecular formula C23H33N7O11 B12578655 L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine CAS No. 591748-85-5

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine

Cat. No.: B12578655
CAS No.: 591748-85-5
M. Wt: 583.5 g/mol
InChI Key: GUBRSAREAUMFFL-QXKUPLGCSA-N
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Description

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine is a peptide composed of five amino acids: asparagine, serine, and tyrosine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent (e.g., HBTU, DIC) and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-serine and L-asparagine until the desired sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Dityrosine, oxidized serine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in targeting specific molecular pathways involved in diseases.

    Industrial Processes: Utilized in the development of biosensors and biocatalysts.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity. For example, it may inhibit or activate enzymatic reactions, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginyl-L-seryl-L-threonine: Another peptide with a similar sequence but different amino acid composition.

    L-Seryl-L-α-aspartyl-L-lysyl-L-proline: A peptide with a different sequence but similar functional groups.

Uniqueness

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine is unique due to its specific sequence, which imparts distinct biochemical properties. Its ability to interact with particular molecular targets sets it apart from other peptides with similar structures.

Properties

CAS No.

591748-85-5

Molecular Formula

C23H33N7O11

Molecular Weight

583.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H33N7O11/c24-12(6-17(25)34)19(36)29-15(8-31)22(39)30-16(9-32)21(38)27-13(7-18(26)35)20(37)28-14(23(40)41)5-10-1-3-11(33)4-2-10/h1-4,12-16,31-33H,5-9,24H2,(H2,25,34)(H2,26,35)(H,27,38)(H,28,37)(H,29,36)(H,30,39)(H,40,41)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

GUBRSAREAUMFFL-QXKUPLGCSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

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